

Technical Guide: 1-(3-Bromopropoxy)-2-bromobenzene (CAS 37136-84-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-2-(3-bromopropoxy)benzene
Cat. No.:	B1267847

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive chemical information and safety data for 1-(3-Bromopropoxy)-2-bromobenzene, a halogenated aromatic ether. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the formation of heterocyclic systems. Its bifunctional nature, possessing two bromine atoms at different positions, allows for selective and sequential chemical transformations. This document outlines its chemical and physical properties, a plausible synthetic route, its key chemical reactivity, and essential safety information.

Chemical and Physical Properties

1-(3-Bromopropoxy)-2-bromobenzene is a disubstituted benzene derivative. The presence of an aryl bromide and an alkyl bromide within the same molecule imparts distinct reactivity to each site.

Property	Value	Source
CAS Number	37136-84-8	Internal Database
Molecular Formula	C ₉ H ₁₀ Br ₂ O	Calculated
Molecular Weight	293.98 g/mol	[1]
Appearance	Not explicitly available; likely a liquid or low-melting solid	Inferred
Odor	Not available	
Solubility	Insoluble in water; soluble in common organic solvents	Inferred

Synthesis

A plausible and efficient method for the synthesis of 1-(3-Bromopropoxy)-2-bromobenzene is the Williamson ether synthesis. This reaction involves the deprotonation of 2-bromophenol to its corresponding phenoxide, followed by nucleophilic substitution with 1,3-dibromopropane.

Experimental Protocol: Williamson Ether Synthesis

Materials:

- 2-Bromophenol
- 1,3-Dibromopropane
- Sodium hydride (NaH) or a suitable base (e.g., K₂CO₃, NaOH)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
- Anhydrous diethyl ether or other extraction solvent
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 2-bromophenol in the chosen anhydrous solvent.
- Deprotonation: The flask is cooled in an ice bath ($0\text{ }^\circ\text{C}$). Sodium hydride is added portion-wise to the stirred solution. The reaction is allowed to stir at this temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-bromophenoxyde.
- Nucleophilic Substitution: 1,3-Dibromopropane is added dropwise to the reaction mixture at $0\text{ }^\circ\text{C}$. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether.
- Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-(3-Bromopropoxy)-2-bromobenzene.

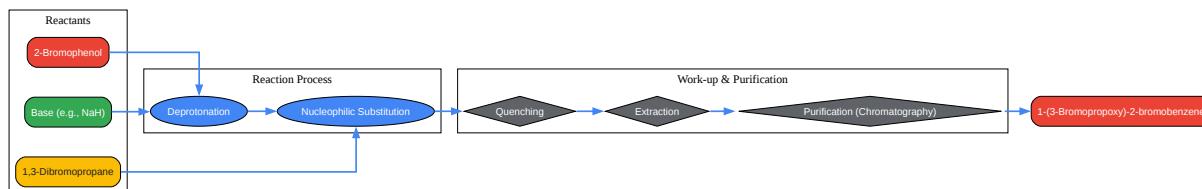
[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for 1-(3-Bromopropoxy)-2-bromobenzene.

Chemical Reactivity and Applications

The primary utility of 1-(3-Bromopropoxy)-2-bromobenzene in organic synthesis stems from the differential reactivity of its two carbon-bromine bonds. The aryl bromide is significantly less reactive towards nucleophilic substitution than the alkyl bromide. This allows for selective reactions at the propyl chain.

A key application is the Parham cyclalkylation. This intramolecular reaction involves metal-halogen exchange at the aryl bromide position, followed by intramolecular nucleophilic attack of the resulting organometallic species onto the electrophilic carbon of the alkyl bromide, leading to the formation of a six-membered oxygen-containing heterocycle (a chromane derivative).

Experimental Protocol: Parham Cyclalkylation

Materials:

- 1-(3-Bromopropoxy)-2-bromobenzene
- An organolithium reagent (e.g., n-butyllithium, t-butyllithium)

- Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran (THF))
- Anhydrous work-up and purification reagents as described in section 3.1.

Procedure:

- Reaction Setup: A solution of 1-(3-Bromopropoxy)-2-bromobenzene in the chosen anhydrous ethereal solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
- Metal-Halogen Exchange: The solution is cooled to a low temperature (typically -78 °C). The organolithium reagent is added dropwise to the stirred solution. The reaction is maintained at this temperature for a specified period to ensure complete metal-halogen exchange at the aryl bromide position.
- Intramolecular Cyclization: The reaction mixture is allowed to slowly warm to room temperature. During this warming, the intramolecular cyclization occurs. The reaction progress can be monitored by TLC.
- Work-up and Purification: The reaction is quenched and worked up following a similar procedure to that described in section 3.1. The crude product is purified by column chromatography to yield the corresponding chromane derivative.



[Click to download full resolution via product page](#)

Figure 2: Logical workflow of the Parham cyclalkylation.

Safety Information

A specific Safety Data Sheet (SDS) for 1-(3-Bromopropoxy)-2-bromobenzene (CAS 37136-84-8) is not readily available. The following information is based on the SDS for the closely related isomer, 1-Bromo-3-(3-bromopropoxy)benzene, and should be considered as guidance.^[2] It is

imperative to handle this chemical with appropriate caution in a well-ventilated laboratory setting.

Hazard Category	Description	Precautionary Statements
Skin Irritation	Causes skin irritation. [2]	P264: Wash skin thoroughly after handling. [2] P280: Wear protective gloves/protective clothing/eye protection/face protection. [2] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [2] P332+P313: If skin irritation occurs: Get medical advice/attention. [2]
Eye Irritation	Causes serious eye irritation. [2]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] P337+P313: If eye irritation persists: Get medical advice/attention. [2]
Respiratory Irritation	May cause respiratory irritation. [2]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2] P271: Use only outdoors or in a well-ventilated area. [2] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. [2] P312: Call a poison center or doctor if you feel unwell. [2]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
- Hazardous Combustion Products: Carbon oxides and hydrogen bromide gas.[2]

Handling and Storage:

- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wear appropriate personal protective equipment.[2]
- Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

Conclusion

1-(3-Bromopropoxy)-2-bromobenzene is a valuable synthetic intermediate, particularly for the synthesis of chromane derivatives via the Parham cyclalkylation. Its differential reactivity allows for selective chemical transformations. While specific safety data is limited, its structural similarity to other brominated aromatic compounds necessitates careful handling in a controlled laboratory environment with appropriate personal protective equipment. The synthetic and reaction protocols provided in this guide offer a foundation for its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- To cite this document: BenchChem. [Technical Guide: 1-(3-Bromopropoxy)-2-bromobenzene (CAS 37136-84-8)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267847#cas-number-37136-84-8-chemical-information-and-safety-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

